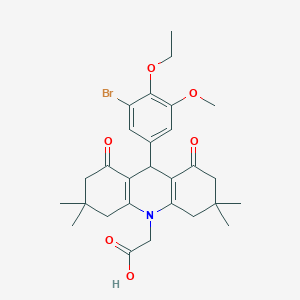![molecular formula C24H20N2O5 B302050 ethyl (4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate](/img/structure/B302050.png)
ethyl (4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate, also known as EFNAM, is a compound that has shown promising results in scientific research applications.
Mécanisme D'action
Ethyl (4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate functions as a histone deacetylase (HDAC) inhibitor, which means it prevents the removal of acetyl groups from histones, leading to increased gene expression. HDAC inhibitors have been shown to have anti-cancer properties, as they can induce apoptosis in cancer cells and inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
Biochemical and Physiological Effects
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis, which can prevent the growth and spread of tumors. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl (4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate in lab experiments is its ability to inhibit HDAC, which can lead to increased gene expression and potential therapeutic benefits. However, this compound has limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, this compound has not been extensively studied in humans, so its potential side effects and toxicity are not well understood.
Orientations Futures
There are several potential future directions for research on ethyl (4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate. One area of interest is its potential use in combination with other anti-cancer agents, as studies have shown that HDAC inhibitors can enhance the efficacy of chemotherapy drugs. Additionally, more research is needed to understand the molecular mechanisms underlying this compound's anti-cancer and neuroprotective effects. Finally, more studies are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent.
Méthodes De Synthèse
Ethyl (4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate can be synthesized through a multi-step process involving the reaction of naphtho[2,1-b]furan-2-carboxylic acid with hydrazine hydrate, followed by the reaction with ethyl 4-bromophenoxyacetate. The resulting product is purified through column chromatography to obtain this compound.
Applications De Recherche Scientifique
Ethyl (4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate has been studied for its potential anti-cancer properties. Research has shown that this compound inhibits the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
Propriétés
Formule moléculaire |
C24H20N2O5 |
|---|---|
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
ethyl 2-[4-[(E)-(benzo[e][1]benzofuran-2-carbonylhydrazinylidene)methyl]phenoxy]acetate |
InChI |
InChI=1S/C24H20N2O5/c1-2-29-23(27)15-30-18-10-7-16(8-11-18)14-25-26-24(28)22-13-20-19-6-4-3-5-17(19)9-12-21(20)31-22/h3-14H,2,15H2,1H3,(H,26,28)/b25-14+ |
Clé InChI |
CRRGQWYNBOQIIF-AFUMVMLFSA-N |
SMILES isomérique |
CCOC(=O)COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES |
CCOC(=O)COC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES canonique |
CCOC(=O)COC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(9-[4-(allyloxy)-3-chlorophenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301968.png)
![[9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301969.png)

![[9-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301974.png)
![2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid](/img/structure/B301976.png)

![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301980.png)


![(9-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301985.png)
![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301986.png)
![[9-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301987.png)
